![molecular formula C10H16Br2N2 B2399289 2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide CAS No. 2287288-35-9](/img/structure/B2399289.png)
2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide
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Overview
Description
2,3,4,5-tetrahydro-1H-3-benzazepin-1-amine dihydrobromide is a compound with the CAS Number: 2287288-35-9 . It has a molecular weight of 324.06 . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine dihydrobromide .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, the commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, incorporating acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2BrH/c11-10-7-12-6-5-8-3-1-2-4-9(8)10;;/h1-4,10,12H,5-7,11H2;2*1H . This indicates the presence of a benzazepine ring structure in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The salt data for this compound is Br .Scientific Research Applications
1. Biological Activity and Therapeutic Applications
Benzazepine Derivatives
Research indicates that 2,3-benzodiazepine analogues and related compounds show significant biological efficacy, including potential use against diseases without current remedies, such as certain types of cancer, and in combating multiresistant pathogens due to their antibacterial properties (Földesi, Volk, & Milen, 2018). Studies on 3-benzazepines have shown cytotoxic effects on human leukemia cells, indicating potential for cancer treatment (Kawase, Saito, & Motohashi, 2000).
2. Synthesis and Chemical Properties
Microwave-assisted Synthesis
The microwave-assisted technique has proven effective for synthesizing benzoxazole derivatives, showcasing the importance of this method in enhancing research diversity and efficiency (Özil & Menteşe, 2020). This approach allows for quick and high-yield production of benzoxazoles with diverse substituents, highlighting its utility in pharmaceutical chemistry and material science applications.
3. Structural Analysis and Modifications
Configurational Isomerism
Studies on the cyclic tetraamine 2,5,5,7,9,12,12,14-Octamethyl-1,4,8,11-tetraazacyclotetradecane, a compound structurally similar to benzazepines, have revealed insights into the configurational isomerism and the potential for creating structurally diverse compounds with tailored properties (Curtis, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2BrH/c11-10-7-12-6-5-8-3-1-2-4-9(8)10;;/h1-4,10,12H,5-7,11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZCBXJDDRZTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC=CC=C21)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine;dihydrobromide |
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